2-(4-Fluorophenyl)-N-Methyl-6-[(Methylsulfonyl)amino]-5-(Propan-2-Yloxy)-1-Benzofuran-3-Carboxamide
Overview
Description
HCV-086 is a small molecule antiviral compound designed to inhibit the replication of the hepatitis C virus. The primary function of HCV-086 is to block an enzyme required for the replication of the hepatitis C virus, making it a promising candidate for the treatment of hepatitis C infections .
Preparation Methods
The synthesis of HCV-086 involves several steps, starting with the preparation of the core benzofuran structure. The synthetic route typically includes the following steps:
Formation of the Benzofuran Core: The benzofuran core is synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.
Purification: The final compound is purified using chromatographic techniques to obtain a high-purity product suitable for pharmaceutical use.
Chemical Reactions Analysis
HCV-086 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: HCV-086 can be reduced using common reducing agents such as sodium borohydride to yield reduced products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
HCV-086 has several scientific research applications, including:
Chemistry: The compound is used as a model molecule for studying the synthesis and reactivity of 2-arylbenzofuran flavonoids.
Biology: HCV-086 is investigated for its antiviral properties and its ability to inhibit the replication of the hepatitis C virus.
Medicine: The compound is being explored as a potential therapeutic agent for the treatment of hepatitis C infections.
Industry: HCV-086 is used in the pharmaceutical industry for the development of new antiviral drugs targeting the hepatitis C virus .
Mechanism of Action
The mechanism of action of HCV-086 involves the inhibition of the RNA-directed RNA polymerase (NS5B) enzyme, which is essential for the replication of the hepatitis C virus. By blocking this enzyme, HCV-086 prevents the virus from replicating and spreading within the host . The molecular targets and pathways involved in this process include the binding of HCV-086 to the active site of the NS5B enzyme, thereby inhibiting its activity and disrupting the viral replication cycle .
Comparison with Similar Compounds
HCV-086 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Sofosbuvir: An FDA-approved NS5B inhibitor used for the treatment of hepatitis C.
Ribavirin: Another antiviral drug used in combination therapies for hepatitis C.
2-Hydroxylphenethyl Sulfanyl-Oxopyrimidines: A novel series of compounds with moderate anti-hepatitis C virus activities.
HCV-086 stands out due to its specific inhibition of the NS5B enzyme and its potential for high efficacy with fewer side effects compared to other antiviral drugs .
Properties
This drug inhibits polymerase enzyme which encourages hepatitis C virus (HCV) infections. | |
Molecular Formula |
C20H21FN2O5S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-6-(methanesulfonamido)-N-methyl-5-propan-2-yloxy-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C20H21FN2O5S/c1-11(2)27-17-9-14-16(10-15(17)23-29(4,25)26)28-19(18(14)20(24)22-3)12-5-7-13(21)8-6-12/h5-11,23H,1-4H3,(H,22,24) |
InChI Key |
VBRUONUESYTIDA-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C2C(=C1)C(=C(O2)C3=CC=C(C=C3)F)C(=O)NC)NS(=O)(=O)C |
Canonical SMILES |
CC(C)OC1=C(C=C2C(=C1)C(=C(O2)C3=CC=C(C=C3)F)C(=O)NC)NS(=O)(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HCV-086; HCV 086; HCV086 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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